REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]([CH2:6][C:7]1[C:14]([F:15])=[CH:13][C:10]([C:11]#[N:12])=[C:9]([F:16])[CH:8]=1)=[N+]=[N-].Cl>O.C1COCC1.[Pd]>[NH2:12][CH2:11][C:10]1[C:9]([F:16])=[CH:8][C:7]([C:6]#[N:3])=[C:14]([F:15])[CH:13]=1 |f:0.1|
|
Name
|
( M )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.779 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-Azidomethyl-2,5-difluorobenzonitrile
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC(=C(C#N)C=C1F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Some gas evolution resulted
|
Type
|
ADDITION
|
Details
|
added to the aqueous mixture on an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
The Celite was rinsed with more water
|
Type
|
WASH
|
Details
|
the combined aqueous phase was washed with EtOAc and subsequently made alkaline with 2M NaOH
|
Type
|
EXTRACTION
|
Details
|
Extraction three times with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
NCC1=CC(=C(C#N)C=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |